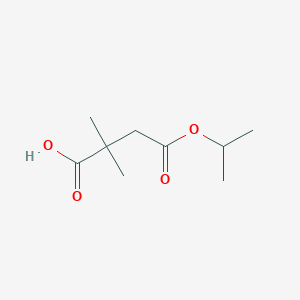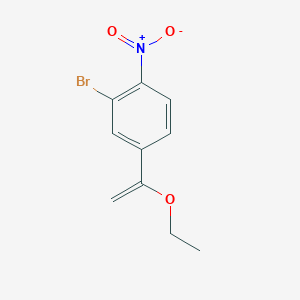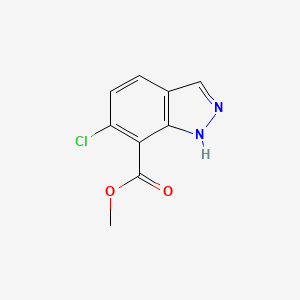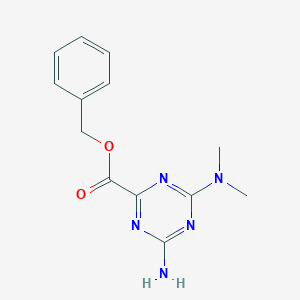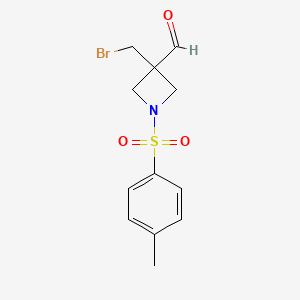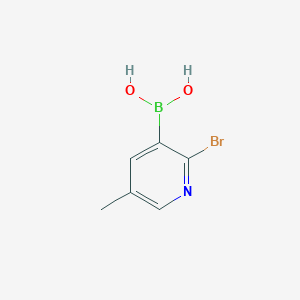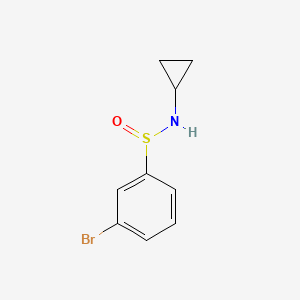
3-bromo-N-cyclopropylbenzenesulfinamide
Vue d'ensemble
Description
3-bromo-N-cyclopropylbenzenesulfinamide is a chemical compound with the molecular formula CHBrNOS. It has an average mass of 276.150 Da and a monoisotopic mass of 274.961548 Da .
Molecular Structure Analysis
The molecular structure of 3-bromo-N-cyclopropylbenzenesulfinamide is characterized by the presence of a bromine atom (Br), a cyclopropyl group (C3H5), a benzene ring (C6H5), a sulfinamide group (S(=O)NH2), and a single nitrogen atom (N) .Applications De Recherche Scientifique
Photodynamic Therapy Applications
The synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base has demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds show remarkable properties as photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Carbonic Anhydrase Isoenzymes
Studies on cyclopropylcarboxylic acids and esters and cyclopropylmethanols incorporating bromophenol moieties have shown excellent inhibitory effects on human carbonic anhydrase isoenzymes. These findings highlight the potential of these compounds in designing inhibitors for various isoenzymes, contributing to therapeutic strategies for diseases where carbonic anhydrase activity is implicated (Boztaş et al., 2015).
Synthesis of Pharmaceutical Intermediates
The electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent has facilitated the synthesis of various benzonitriles. This methodology demonstrates efficiency in synthesizing electronically different and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides, showing its utility in creating pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
Antifungal Agents Against Malassezia Furfur
Novel polyfunctional arenesulfonamides have been developed as potential fungicides, with significant activity against Malassezia furfur. This work introduces a lead compound for drug development targeting skin diseases caused by fungi, particularly seborrheic dermatitis (Trifonov et al., 2020).
Synthesis of Chiral Fluorinating Agents
Research into the synthesis of novel chiral fluorinating agents, such as N-fluoro-3-methyl-3-(4-methylphenyl)-2H-benzo[e][1,2]thiazine-1,1,4-triones, demonstrates the potential of these compounds in fluorination chemistry. The optical resolution and subsequent fluorination of these compounds offer insights into creating chiral N-F agents with potential applications in various synthetic transformations (Sun, Liu, & Tang, 2008).
Mécanisme D'action
Target of Action
3-Bromo-N-cyclopropylbenzenesulfinamide is a type of sulfonamide . Sulfonamides are known to have a wide range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, making them primary targets of sulfonamides .
Mode of Action
Sulfonamides, including 3-Bromo-N-cyclopropylbenzenesulfinamide, exhibit their pharmacological activities by inhibiting their target enzymes . They act as competitive inhibitors, binding to the active sites of these enzymes and preventing their normal substrates from interacting with them . This inhibition disrupts the enzymes’ normal functions, leading to various downstream effects .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase by sulfonamides affects several biochemical pathways . Carbonic anhydrase plays a role in maintaining pH and fluid balance, while dihydropteroate synthetase is involved in the synthesis of folate, a vital nutrient for cell growth and division . The inhibition of these enzymes disrupts these pathways, leading to the pharmacological effects of sulfonamides .
Pharmacokinetics
Sulfonamides in general are known to have good absorption and distribution profiles, allowing them to reach their target sites effectively . They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of carbonic anhydrase and dihydropteroate synthetase by 3-Bromo-N-cyclopropylbenzenesulfinamide leads to a decrease in the production of bicarbonate ions and folate, respectively . This can result in a variety of effects at the molecular and cellular levels, including changes in pH balance, disruption of cell growth and division, and potential antibacterial effects .
Action Environment
The action of 3-Bromo-N-cyclopropylbenzenesulfinamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .
Propriétés
IUPAC Name |
3-bromo-N-cyclopropylbenzenesulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c10-7-2-1-3-9(6-7)13(12)11-8-4-5-8/h1-3,6,8,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTBPYOSTPKUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268267 | |
| Record name | Benzenesulfinamide, 3-bromo-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704065-61-1 | |
| Record name | Benzenesulfinamide, 3-bromo-N-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfinamide, 3-bromo-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1381204.png)


